1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Description
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid is a spirocyclic compound featuring a fused indene-piperidine core. The tert-butoxycarbonyl (Boc) group at the 1'-position acts as a protective group for the piperidine nitrogen, while the carboxylic acid at the 3-position enhances polarity and enables salt formation. This compound is structurally characterized by its spirocyclic architecture, which restricts conformational flexibility and may influence its pharmacological or synthetic utility. Key identifiers include a molecular formula inferred as C19H23NO5 (based on analogues in ) and a molecular weight of ~345.39 g/mol . Its CAS number is 1160247-47-1 (per ), though discrepancies exist in literature regarding exact structural details.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCGOZFMCOYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678122 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209128-15-4 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the spirocyclic core by cyclization reactions that fuse the indene and piperidine rings, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the installation of the carboxylic acid moiety at the 3-position of the piperidine ring.
Key Reaction Steps
Although direct literature specifically detailing the preparation of this exact compound is limited, analogous synthetic routes for related spirocyclic compounds suggest the following general steps:
Spirocyclization: Formation of the spiro[indene-piperidine] framework is achieved by intramolecular cyclization of a suitable precursor containing both indene and piperidine moieties.
Boc Protection: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions to yield the Boc-protected intermediate.
Carboxylation: Introduction of the carboxylic acid group at the 3-position can be performed by oxidation or carboxylation reactions, often involving hydrolysis of ester intermediates or direct functionalization.
Example Preparation Procedure (Inferred from Related Spirocyclic Syntheses)
A representative procedure adapted from spirocyclic oxindole analogues (structurally related) involves:
- Dissolving the Boc-protected spirocyclic precursor in a methanol-water mixture.
- Treating the solution with sodium hydroxide (2N) and heating at 55 °C for 8 hours to promote hydrolysis or carboxylation.
- Removing methanol under reduced pressure.
- Cooling the residue to 0 °C and acidifying to pH 3 to precipitate the carboxylic acid.
- Extracting the product with ethyl acetate, washing with brine, drying over sodium sulfate, and concentrating under vacuum.
- Recrystallizing the crude product from ethyl acetate/hexane (2:1) to obtain the pure this compound as an off-white solid with high yield (approx. 91%) and purity.
Data Table: Preparation Parameters and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclization | Suitable cyclization precursor (varies) | Varies | Varies | - | Formation of spiro[indene-piperidine] core |
| Boc Protection | Boc2O, base (e.g., triethylamine) | Room temperature | 2-4 hours | High | Protects piperidine nitrogen |
| Carboxylation / Hydrolysis | 2N NaOH in MeOH/H2O (450 mL/80 mL) | 55 °C | 8 hours | - | Hydrolysis to carboxylic acid |
| Work-up and Purification | Acidification to pH 3, extraction with EtOAc | 0 °C (cooling) | - | - | Recrystallization from EtOAc/hexane |
| Final Product | This compound | - | - | ~91% | Off-white solid, >98% purity |
Analytical and Purification Notes
- The final product is typically characterized by proton nuclear magnetic resonance (^1H-NMR) spectroscopy in DMSO-d6 to confirm the structure and purity.
- Purification through recrystallization from ethyl acetate and hexane mixtures ensures removal of impurities and by-products.
- The compound exhibits good stability under sealed storage at 2-8 °C, protected from moisture.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It serves as a potential inhibitor for various biological targets, aiding in the study of enzyme mechanisms.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group plays a crucial role in protecting reactive sites during synthesis, while the spirocyclic structure may interact with biological targets, influencing pathways related to neurological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous spirocyclic derivatives:
*Inferred formula based on structural analogues; exact formula may vary.
Key Structural and Functional Differences:
Boc Protection : The Boc group in the target compound stabilizes the piperidine nitrogen against unwanted reactions, a feature absent in the simpler spiro[indene-1,4'-piperidine]-3-carboxylic acid .
Substituent Effects :
- Fluorine (): Enhances electronegativity and metabolic stability compared to the target compound.
- Bromine (): Increases reactivity for Suzuki-Miyaura couplings, unlike the carboxylic acid group in the target.
Ring Systems :
- Isobenzofuran (): Introduces an oxygen atom, boosting polarity and hydrogen-bonding capacity.
- Benzofuran (): Aromaticity differs from indene, altering π-π stacking interactions.
Solubility and Salt Forms : Hydrochloride salts () improve aqueous solubility, whereas the Boc group in the target compound may reduce it .
Research Findings and Data
Biological Activity
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid, with the molecular formula C19H25NO4 and a molecular weight of approximately 331.42 g/mol, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity. The spirocyclic framework consists of a piperidine ring fused with an indene moiety, contributing to its distinct chemical properties. The presence of functional groups allows for various chemical reactions, making it a versatile candidate in drug development.
Biological Activity
Preliminary studies have indicated that this compound exhibits potential as an inhibitor for various biological targets, particularly in the context of neurological functions . The compound's unique structure may influence multiple biochemical pathways, making it a candidate for further investigation in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor for enzyme mechanisms related to neurological disorders. |
| Antitumor Activity | May exhibit cytotoxic effects against cancer cell lines based on structural analogs. |
| Neuroprotective Effects | Possible protective effects on neuronal cells, warranting further study. |
The synthesis of this compound typically involves multi-step organic reactions, optimized for yield and purity in industrial settings. The Boc group plays a crucial role in protecting reactive sites during synthesis, allowing for selective functionalization.
Mechanistically, compounds with similar structures have been shown to interact with specific receptors or enzymes involved in disease pathways. For instance, spirocyclic compounds have been reported to exhibit antitumor properties by inducing apoptosis in malignant cells through various signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of similar spirocyclic compounds:
- Study on Antitumor Agents : Research has demonstrated that spirocyclic compounds can selectively inhibit Pol I transcription in cancer cells, leading to apoptosis and cell cycle arrest. This suggests that this compound may share similar mechanisms worth investigating further .
- Neuroprotective Studies : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating potential neuroprotective effects that could be explored with this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1'-(N-Boc)-Spiro[indane-1,4'-piperidine]-3-carboxylic acid | C19H25NO4 | Similar spiro structure but lacks the indene component |
| 2-Aminoindane derivatives | C9H11N | Focused on amino groups without spiro configuration |
| Spirocyclic compounds | Variable | General category; diverse biological activities |
Q & A
Basic: What are the common synthetic routes for 1'-(tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid?
The synthesis typically involves spirocyclization of indene derivatives with piperidine rings. A key method uses D-Tryptophan methyl ester , disuccinimidyl carbonate , and DIEA (diisopropylethylamine) in dichloromethane, followed by reaction with a spiro[indene-1,4’-piperidine] hydrochloride salt under controlled conditions (room temperature, inert atmosphere) . Oxidation steps may yield the carboxylic acid derivative, while tert-butoxycarbonyl (Boc) protection is introduced via carbamate-forming reagents like Boc anhydride .
Basic: How is the spirocyclic structure of this compound characterized?
Structural confirmation relies on NMR spectroscopy (1H/13C) to identify spiro carbon connectivity and ring junction protons. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in related spiro[indene-piperidine] derivatives where crystallographic data validated the spiro carbon geometry . Mass spectrometry (HRMS) further confirms molecular weight and functional groups .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst selection : FeBr3 in Nazarov cyclization improves diastereoselectivity and reduces side reactions .
- Temperature control : Maintaining 0–25°C minimizes thermal decomposition of intermediates .
- Inert atmosphere : Prevents oxidation of sensitive intermediates like indene derivatives .
- Purification : Gradient HPLC or silica gel chromatography isolates the Boc-protected product from unreacted starting materials .
Advanced: What strategies address stereochemical challenges during synthesis?
Stereochemical control is achieved via:
- Chiral auxiliaries : Enantioselective synthesis using Boc-protected piperidine with chiral ligands .
- Lewis acid catalysts : FeBr3 promotes regio- and diastereoselective cyclization in Nazarov reactions .
- Post-synthetic resolution : Chiral column chromatography separates enantiomers when stereoselectivity is incomplete .
Advanced: What analytical methods confirm compound identity and purity?
- LC-MS/HRMS : Validates molecular formula and detects impurities (<0.5%) .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm spiro connectivity .
- HPLC-DAD : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage recommendations .
Basic: What are the key applications in medicinal chemistry?
The compound’s spirocyclic structure enables targeted modulation of biological pathways , particularly in:
- Enzyme inhibition : The indene-piperidine scaffold interacts with ATP-binding pockets in kinases .
- Receptor binding : Carboxylic acid derivatives act as antagonists for G-protein-coupled receptors (GPCRs) .
- Prodrug design : Boc protection enhances solubility for in vivo studies .
Advanced: How to resolve contradictory data in biological activity studies?
Contradictions may arise from:
- Impurity profiles : Re-test compounds after rigorous purification (e.g., HPLC) to exclude byproduct interference .
- Assay conditions : Validate activity under varying pH, temperature, and co-solvent systems .
- Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. cyclohexyl substitutions) to identify critical pharmacophores .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Functional group modifications : Introduce halogens (Br, Cl) at the indene ring to assess electronic effects .
- Boc replacement : Test alternative protecting groups (e.g., Fmoc) to evaluate steric impact .
- Computational modeling : Dock derivatives into target protein structures (e.g., using AutoDock Vina) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
